molecular formula C12H9N3O2 B1461349 1-[(2-cyanophenyl)methyl]-1H-pyrazole-4-carboxylic acid CAS No. 1153368-77-4

1-[(2-cyanophenyl)methyl]-1H-pyrazole-4-carboxylic acid

Cat. No. B1461349
CAS RN: 1153368-77-4
M. Wt: 227.22 g/mol
InChI Key: ALSCRMRUUIZZBO-UHFFFAOYSA-N
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Description

1-[(2-cyanophenyl)methyl]-1H-pyrazole-4-carboxylic acid, also known as 2-cyano-methyl-pyrazole-4-carboxylic acid or 2-CN-MP, is an organic compound that was first synthesized in 1995 by the research group of Professor J. M. Böhm at the University of Basel in Switzerland. It is a white, crystalline compound with a molecular weight of 180.15 g/mol. 2-CN-MP is used as an intermediate in the synthesis of other compounds, and has been studied for its potential uses in scientific research and laboratory experiments.

Scientific Research Applications

Synthesis and Structural Analysis

A variety of synthesis methods and structural analyses have been conducted on compounds closely related to "1-[(2-cyanophenyl)methyl]-1H-pyrazole-4-carboxylic acid," focusing on pyrazole-4-carboxylic acid derivatives. These compounds exhibit a range of applications from biological studies to material science.

  • Improved Synthesis Techniques : Research demonstrates enhanced synthesis techniques for pyrazole-4-carboxylic acid derivatives, achieving higher yields and purity. This advancement is crucial for the development of more efficient and scalable production methods for these compounds, which are of significant interest due to their potential applications in various fields, including pharmaceuticals and agrochemicals (C. Dong, 2011).

  • Structural and Spectral Investigations : Extensive structural and spectral studies have been conducted on pyrazole-4-carboxylic acid derivatives. These investigations combine experimental and theoretical approaches, including X-ray crystallography and density functional theory (DFT), to elucidate the molecular structures, electronic properties, and reactivity of these compounds. Such detailed understanding is pivotal for the design of new molecules with tailored properties for specific applications (S. Viveka et al., 2016).

  • Corrosion Inhibition : Pyrazole derivatives have shown effectiveness as corrosion inhibitors for steel in acidic environments. This application is particularly relevant in industries where corrosion resistance is critical, such as in oil and gas extraction and processing. The research indicates that certain pyrazole compounds can significantly reduce corrosion rates, potentially leading to more durable and longer-lasting materials (L. Herrag et al., 2007).

  • Antibacterial Properties : Studies on pyrazolopyridine derivatives, including those related to pyrazole-4-carboxylic acids, have revealed promising antibacterial activities. These findings suggest potential applications in developing new antibacterial agents, which are urgently needed due to the increasing resistance to existing antibiotics (T. Maqbool et al., 2014).

  • Coordination Complexes and Material Science : The synthesis and characterization of coordination complexes derived from pyrazole-dicarboxylate acid derivatives have been explored. These complexes have implications for material science, particularly in the development of novel materials with specific magnetic, optical, or catalytic properties (S. Radi et al., 2015).

Mechanism of Action

properties

IUPAC Name

1-[(2-cyanophenyl)methyl]pyrazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9N3O2/c13-5-9-3-1-2-4-10(9)7-15-8-11(6-14-15)12(16)17/h1-4,6,8H,7H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALSCRMRUUIZZBO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CN2C=C(C=N2)C(=O)O)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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